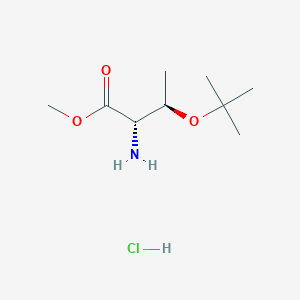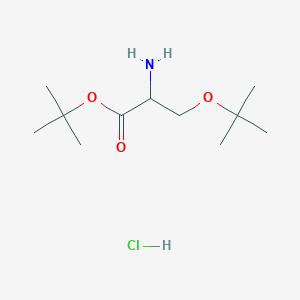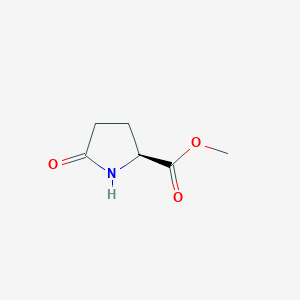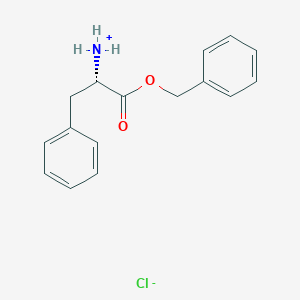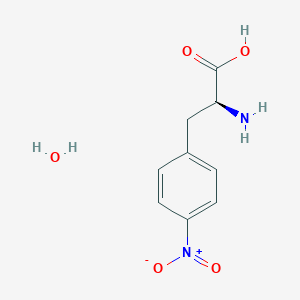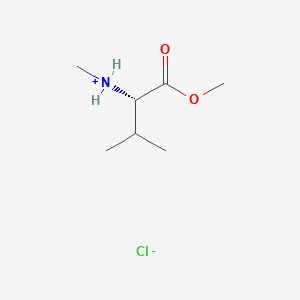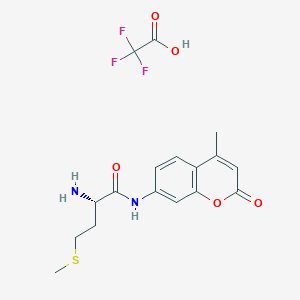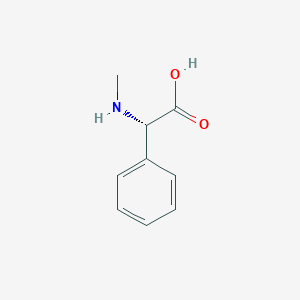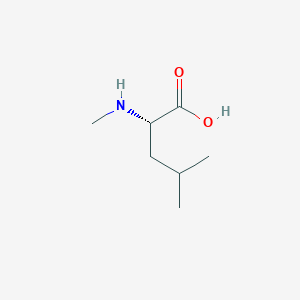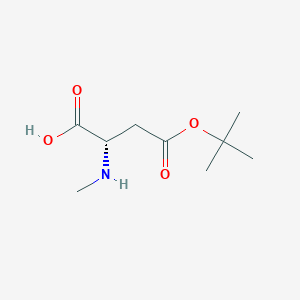![molecular formula C15H15NO2 B555396 (S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid CAS No. 155760-02-4](/img/structure/B555396.png)
(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid
Vue d'ensemble
Description
Ces composés contiennent de la phénylalanine ou un de ses dérivés résultant de la réaction de la phénylalanine au niveau du groupe amino ou du groupe carboxylique, ou du remplacement de tout hydrogène de la glycine par un hétéroatome . La biphénylalanine a une formule moléculaire de C15H15NO2 et une masse molaire de 241,2851 g/mol .
Méthodes De Préparation
La biphénylalanine peut être synthétisée en utilisant diverses méthodes. Une voie de synthèse courante implique l'utilisation du Fmoc-diphénylalanine comme bloc de construction. La préparation d'hydrogels de Fmoc-diphénylalanine, par exemple, implique une méthode de commutation du pH où le pH est progressivement diminué de 8 à moins de 4 en utilisant de l'acide chlorhydrique . Cette méthode permet la formation d'hydrogels à base de fibres. Les méthodes de production industrielles peuvent impliquer des voies de synthèse similaires mais à plus grande échelle, avec une optimisation du rendement et de la pureté.
Analyse Des Réactions Chimiques
La biphénylalanine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la biphénylalanine peut conduire à la formation d'oxyde de biphénylalanine, tandis que la réduction peut donner de l'alcool de biphénylalanine .
Applications de la recherche scientifique
La biphénylalanine a plusieurs applications de recherche scientifique. . En biologie, la biphénylalanine joue un rôle clé dans l'activité antibactérienne des peptides ultracourts. Des simulations de dynamique moléculaire ont montré que la biphénylalanine améliore la capacité des peptides à interagir avec les membranes bactériennes et à les perturber . En médecine, les dérivés de la biphénylalanine sont explorés pour leurs applications thérapeutiques potentielles, notamment comme agents antimicrobiens.
Mécanisme d'action
Le mécanisme d'action de la biphénylalanine implique son interaction avec des cibles moléculaires et des voies spécifiques. Dans le contexte de son activité antibactérienne, la biphénylalanine interagit avec les membranes bactériennes, provoquant une perturbation et une augmentation de la perméabilité. Cette interaction est facilitée par la nature hydrophobe de la biphénylalanine, ce qui lui permet de s'insérer dans la bicouche lipidique de la membrane . La perturbation de l'intégrité de la membrane conduit finalement à la mort des cellules bactériennes.
Applications De Recherche Scientifique
Biphenylalanine has several scientific research applications. . In biology, biphenylalanine plays a key role in the antibacterial activity of ultrashort peptides. Molecular dynamics simulations have shown that biphenylalanine enhances the ability of peptides to interact with and disrupt bacterial membranes . In medicine, biphenylalanine derivatives are being explored for their potential therapeutic applications, including as antimicrobial agents.
Mécanisme D'action
The mechanism of action of biphenylalanine involves its interaction with specific molecular targets and pathways. In the context of its antibacterial activity, biphenylalanine interacts with bacterial membranes, causing disruption and increased permeability. This interaction is facilitated by the hydrophobic nature of biphenylalanine, which allows it to insert into the lipid bilayer of the membrane . The disruption of the membrane integrity ultimately leads to bacterial cell death.
Comparaison Avec Des Composés Similaires
La biphénylalanine peut être comparée à d'autres composés similaires, tels que la phénylalanine et la diphénylalanine. Alors que la phénylalanine est un acide aminé naturel, la biphénylalanine est un dérivé synthétique présentant une hydrophobicité accrue due à la présence d'un cycle phényle supplémentaire. La diphénylalanine, quant à elle, est un dipeptide constitué de deux molécules de phénylalanine. La structure unique de la biphénylalanine, avec son groupement biphényle, lui confère des propriétés et des applications distinctes par rapport à ces composés similaires .
Composés similaires
- Phénylalanine
- Diphénylalanine
- 4-Biphénylyl-L-alanine
Propriétés
IUPAC Name |
(2S)-2-amino-3-(4-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZLABDVDPYLRZ-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375933 | |
| Record name | (2S)-2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155760-02-4 | |
| Record name | (2S)-2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Biphenylalanine shows promise as an attachment inhibitor of the HIV-1 gp120 protein, specifically targeting the CD4 binding site. [, , , ] This interaction prevents the virus from attaching to CD4 T-cells, hindering viral entry. [, ] Additionally, biphenylalanine exhibits affinity for cardiac troponin I, a protein integral to heart muscle contraction. [] Research suggests its binding could enable the development of diagnostic tools for cardiac injuries. [] Further investigations are exploring the interaction of biphenylalanine with integrins, specifically α4β1 and α4β7, as potential antagonists, which could have implications in inflammatory diseases. [, ]
A: In the context of HIV, biphenylalanine binding to gp120 prevents the interaction with CD4 T-cells, blocking viral entry and potentially inhibiting HIV infection. [, ] When incorporated into peptides, biphenylalanine enhances cellular uptake and promotes intracellular self-assembly, which is being explored for targeted drug delivery and cancer therapy. [] In the case of cardiac troponin I, the specific binding of biphenylalanine enables the development of fluorescent probes for detecting cardiac injuries. []
ANone: The molecular formula of biphenylalanine is C15H15NO2, and its molecular weight is 241.28 g/mol.
ANone: While basic structural data is available, the research papers provided focus more on its applications rather than detailed spectroscopic analysis. For comprehensive spectroscopic information, further research in databases like ChemSpider or PubChem would be beneficial.
ANone: The provided research does not indicate any inherent catalytic properties of biphenylalanine. Its application primarily revolves around its biological activity and use as a building block in peptide synthesis or as a component in fluorescent probes.
A: Computational tools like molecular docking and molecular dynamics simulations have been extensively used to investigate the interaction between biphenylalanine and HIV-1 gp120. [, , , ] These studies have provided valuable insights into the binding mechanism and have been crucial in designing more potent biphenylalanine derivatives. [, ] Quantitative Structure-Activity Relationship (QSAR) modeling has also been employed to explore the relationship between the structure of biphenylalanine derivatives and their activity as integrin antagonists. [, ]
A: Research on biphenylalanine derivatives reveals that structural modifications significantly impact their biological activity. For instance, incorporating biphenylalanine instead of tyrosine(methyl) in apratoxin A analog resulted in a 16-fold increase in cytotoxicity against HCT-116 cells. [, ] Additionally, studies on cyclic beta-casomorphin analogs showed that substituting the 2-naphthylalanine residue with biphenylalanine led to varying degrees of mu-opioid agonist/delta-opioid antagonist properties, highlighting the importance of the specific aromatic side chain at position 3 for receptor interaction. [, ] In another study, replacing phenylalanine with biphenylalanine in insulin analogs revealed crucial information about the structure-activity relationship, with the B25 biphenylalanine analog retaining significant activity while the B24 analog was inactive, emphasizing the importance of specific phenylalanine positions for insulin function. [] These findings demonstrate the significance of SAR studies in optimizing biphenylalanine-based compounds for specific therapeutic applications.
ANone: The provided research focuses primarily on the scientific and biological aspects of biphenylalanine. Information regarding specific SHE regulations and compliance requires consultation with relevant regulatory bodies and guidelines.
A: Studies investigating the metabolic fate of lactoferricin-based antimicrobial peptides containing biphenylalanine revealed they undergo rapid degradation by various enzymes in different metabolic compartments (plasma, liver, kidney, stomach, duodenum, brain). [] The half-life varied significantly depending on the matrix, highlighting the challenging metabolic profile of these peptides. []
ANone: The provided research does not mention any completed or ongoing clinical trials involving biphenylalanine or its analogs.
ANone: The current research primarily focuses on the initial development and characterization of biphenylalanine derivatives. As with many novel compounds, comprehensive investigation into potential resistance mechanisms is an ongoing area of research.
A: Incorporating biphenylalanine into peptide sequences has demonstrated increased cellular uptake. [] Studies using biphenylalanine-containing peptides for targeting cancer cells showed rapid cellular entry and accumulation within specific organelles like the endoplasmic reticulum and lysosomes. []
A: Research suggests that the specific affinity of a biphenylalanine-rich peptide for cardiac troponin I can be harnessed for developing fluorescent probes to detect cardiac injuries. [] This highlights the potential of biphenylalanine in diagnostic applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


